molecular formula C11H14O2 B15092937 (3,5-Dimethyl-4-hydroxyphenyl)acetone

(3,5-Dimethyl-4-hydroxyphenyl)acetone

Cat. No.: B15092937
M. Wt: 178.23 g/mol
InChI Key: HRBHBDPLEAUWSQ-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-4-hydroxyphenyl)acetone (CAS No: 1017081-88-7) is a phenolic ketone compound of significant interest in organic synthesis and materials science research. With a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol, it serves as a versatile building block . Its structure, featuring both a phenolic hydroxyl group and a ketone side chain, makes it a valuable precursor in the synthesis of more complex molecules. Research indicates that compounds containing the 3,5-dimethyl-4-hydroxyphenyl moiety are particularly useful as key intermediates in the development of specialized organic materials. For instance, they have been employed as precursors for synthesizing bis-phenol derivatives that can be oxidized to quinone-based leuco-dyes, which function as multi-state colorimetric indicators responsive to pH changes . Furthermore, structurally related chalcone and derivative compounds, which share the aryl alkyl ketone backbone, are extensively studied for their diverse biological activities, including potential antimicrobial and antiviral properties, making them a significant area of investigation in medicinal chemistry . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)propan-2-one

InChI

InChI=1S/C11H14O2/c1-7-4-10(6-9(3)12)5-8(2)11(7)13/h4-5,13H,6H2,1-3H3

InChI Key

HRBHBDPLEAUWSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC(=O)C

Origin of Product

United States

Synthetic Methodologies for 3,5 Dimethyl 4 Hydroxyphenyl Acetone and Its Analogues

Established Laboratory Synthetic Pathways

Conventional laboratory synthesis provides foundational and versatile routes to (3,5-Dimethyl-4-hydroxyphenyl)acetone and related molecules. These methods often rely on the sequential construction of the target molecule from readily available precursors.

The synthesis of substituted phenols such as this compound often begins with simpler phenolic precursors like 2,6-dimethylphenol (B121312). A plausible synthetic strategy involves the introduction of an acetone (B3395972) moiety onto the aromatic ring. This can be accomplished through a series of reactions, such as a Friedel-Crafts acylation or a related electrophilic aromatic substitution. For instance, the phenolic hydroxyl group of 2,6-dimethylphenol would first be protected to prevent it from reacting. Subsequently, the protected ring could be acylated using a reagent that can provide the three-carbon acetone side chain. The final step would involve the deprotection of the hydroxyl group to yield the target compound.

Acetylacetone (B45752) is a versatile β-dicarbonyl compound frequently used as a building block in organic synthesis, particularly for the formation of heterocyclic rings. While not a direct precursor in a simple pathway to this compound, its reactivity is illustrative of the construction of complex molecules. For example, acetylacetone readily reacts with hydrazine (B178648) derivatives to form pyrazoles. orgsyn.org This highlights its utility in creating carbon-carbon and carbon-heteroatom bonds, a principle that can be extended to more complex synthetic designs for phenolic analogues.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all components, offer an efficient alternative to linear, stepwise synthesis. chemistry-chemists.com Several classic MCRs are employed to generate molecular diversity and complexity.

For instance, the Hantzsch dihydropyridine (B1217469) synthesis is a four-component reaction involving an aldehyde, ammonia, and two equivalents of a β-ketoester to produce dihydropyridines. nih.gov A variation of this reaction could theoretically incorporate a phenolic aldehyde precursor to build complex heterocyclic analogues of this compound. Similarly, the Biginelli reaction combines an aldehyde, a β-dicarbonyl compound, and urea (B33335) to form dihydropyrimidinones. The adaptability of MCRs makes them a powerful tool for generating libraries of structurally diverse compounds based on the core phenylacetone (B166967) scaffold.

Table 1: Examples of Multicomponent Reactions

Reaction Name Typical Reactants Product Class
Hantzsch Synthesis Aldehyde, 2x β-Ketoester, Ammonia Dihydropyridines nih.gov
Biginelli Reaction Aldehyde, β-Dicarbonyl Compound, Urea Dihydropyrimidinones
Bucherer-Bergs Reaction Ketone/Aldehyde, KCN, (NH4)2CO3 Hydantoins nih.gov

Selective oxidation of highly substituted phenols provides a strategic route to functionalized derivatives that can serve as immediate precursors to the target compound. An environmentally favorable method has been developed for the selective oxidation of the para C-H bond in 2,4,6-trimethylphenol (B147578). researchgate.net Using hydrogen peroxide as the oxidant in the presence of a copper(II)-neocuproine catalyst, 2,4,6-trimethylphenol can be converted to 4-hydroxy-3,5-dimethylbenzaldehyde. researchgate.net

This aldehyde is a key intermediate. From this compound, the acetone side chain can be constructed in a two-step process:

Carbon-Carbon Bond Formation: Reaction of the aldehyde with a methyl Grignard reagent (CH₃MgBr) would yield a secondary alcohol.

Oxidation: Subsequent oxidation of the secondary alcohol, using a standard oxidizing agent like pyridinium (B92312) chlorochromate (PCC), would produce the desired ketone, this compound.

Biocatalytic Synthesis Approaches for Substituted Phenylacetones

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.govresearchgate.net Enzymes can be engineered to perform specific chemical transformations, reducing the need for hazardous reagents and minimizing waste. researchgate.netdntb.gov.ua

Phenylacetone monooxygenase (PAMO) is an enzyme from the Baeyer-Villiger monooxygenase (BVMO) family, originally isolated from the thermophilic bacterium Thermobifida fusca. mdpi.com PAMO is notable for its ability to catalyze oxidation reactions with high regio- and stereoselectivity. While the wild-type enzyme has a specific substrate range, modern protein engineering techniques, such as iterative saturation mutagenesis, have been used to create novel variants of PAMO with altered substrate specificity and enhanced catalytic activity. nih.govresearchgate.net

These engineered PAMO variants have been successfully used in whole-cell biocatalysis systems. nih.gov In such systems, microorganisms like E. coli are engineered to overexpress the PAMO variant. These microbial factories can then convert a given substrate into a desired product. For example, research has demonstrated that certain PAMO variants can hydroxylate indole (B1671886) at the C3 position, a key step in the biosynthesis of indigo (B80030) and indirubin (B1684374) pigments. mdpi.com The ability to modify the enzyme's active site allows for the acceptance of a broader range of substrates, including various substituted phenylacetones, to produce hydroxylated or other oxidized derivatives. This approach holds significant potential for the green synthesis of diverse phenolic compounds. researchgate.netdntb.gov.ua

Table 2: PAMO Variants in Biocatalysis

Enzyme Origin Engineering Method Application Example
PAMO Thermobifida fusca Wild-Type Baeyer-Villiger oxidations mdpi.com

Advanced Strategies for Structural Derivatization

Structural derivatization of this compound allows for the systematic modification of its physicochemical properties and the exploration of its chemical space. Advanced strategies target the key functional groups of the molecule: the phenolic hydroxyl, the ketone carbonyl, and the aromatic ring.

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into an ether or an ester through Williamson ether synthesis or acylation, respectively. These modifications can alter the compound's polarity and hydrogen bonding capacity.

Derivatization of the Ketone Group: The carbonyl group is a versatile handle for derivatization. It can be converted into an oxime by reacting with hydroxylamine (B1172632) or its derivatives. nih.gov Reductive amination can be used to introduce nitrogen-containing functional groups. The ketone can also serve as a starting point for creating more complex side chains via reactions like the Wittig reaction or aldol (B89426) condensations.

Modification of the Aromatic Ring: While the existing substituents on the phenyl ring direct further electrophilic aromatic substitution, it is possible to introduce additional functional groups such as nitro or halogen moieties under specific conditions. These new derivatives can then undergo further transformations, expanding the library of accessible analogues.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a primary site for chemical modification. Its reactivity is influenced by its acidity and the steric hindrance imposed by the adjacent methyl groups. The principal modifications involve its conversion into ethers and esters through O-alkylation and O-acylation, respectively.

Etherification (O-Alkylation): The formation of an ether linkage at the phenolic oxygen is typically achieved via the Williamson ether synthesis. This method involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. A strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is used to facilitate the deprotonation. The choice of base and solvent is crucial to ensure efficient O-alkylation over potential side reactions. Studies on sterically hindered phenols like 2,6-dimethylphenol have shown that while O-alkylation is a primary pathway, competitive C-alkylation at the aromatic ring can sometimes occur, depending on the reaction conditions and the nature of the metal phenoxide. cdnsciencepub.com

Esterification (O-Acylation): Esterification of the phenolic hydroxyl group provides a route to aryl esters. This transformation is generally accomplished by reacting the phenol with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride (B1165640). The reaction is typically conducted in the presence of a non-nucleophilic base, for example, pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and activate the phenol. This process is generally a high-yield reaction and is kinetically favored over C-acylation (a Friedel-Crafts type reaction on the ring).

Table 1: Methodologies for Modifying the Phenolic Hydroxyl Group

Reaction TypeReagentsProduct TypeGeneral Observations
Etherification1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X)Aryl EtherReaction conditions can influence the ratio of O-alkylation to C-alkylation, particularly with hindered phenols. cdnsciencepub.com
EsterificationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O) / Base (e.g., Pyridine)Aryl EsterGenerally a high-yield and kinetically controlled reaction that proceeds readily under mild conditions.

Introduction of Specific Functional Groups onto the Phenolic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl group and the two methyl groups. learncbse.inbyjus.com These groups collectively direct incoming electrophiles to the ortho and para positions. In this specific molecule, the positions ortho to the hydroxyl group are occupied by methyl groups, and the para position is blocked by the acetone side chain. Consequently, electrophilic substitution is directed to the two remaining available positions on the ring, which are meta to the hydroxyl group.

Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the aromatic ring can be achieved by treating the compound with a halogenating agent. For instance, bromination can be carried out using molecular bromine (Br₂) in a relatively non-polar solvent. The high activation of the ring suggests that the reaction would proceed readily, potentially without the need for a Lewis acid catalyst.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the phenolic ring. This is typically accomplished using a nitrating agent, such as dilute nitric acid (HNO₃). ncert.nic.in Due to the activating nature of the phenol, harsh conditions (e.g., concentrated nitric and sulfuric acids) are often unnecessary and may lead to oxidation and degradation of the substrate. The reaction yields nitrophenol derivatives. ncert.nic.in

Formylation: The introduction of an aldehyde group (-CHO), or formylation, can be accomplished through various named reactions. The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Duff reaction (using hexamethylenetetramine) are common methods for the formylation of activated aromatic rings like phenols. These reactions provide a route to hydroxy-formyl derivatives of the parent compound.

Table 2: Electrophilic Aromatic Substitution Reactions

ReactionReagentsPotential Product StructureRegioselectivity Considerations
HalogenationBr₂ or Cl₂ in an appropriate solvent(3,5-Dimethyl-4-hydroxy-X-phenyl)acetone (where X is Br or Cl)Substitution occurs at the positions meta to the hydroxyl group due to steric and electronic directing effects.
NitrationDilute HNO₃(3,5-Dimethyl-4-hydroxy-X-phenyl)acetone (where X is NO₂)Mild conditions are required to prevent oxidation of the highly activated phenolic ring. ncert.nic.in
Formylatione.g., POCl₃, DMF (Vilsmeier-Haack)(3,5-Dimethyl-4-hydroxy-X-phenyl)acetone (where X is CHO)Provides a pathway to synthesize aldehyde derivatives.

Selective Derivatization Techniques for Multi-Reactive Sites

This compound possesses two key reactive sites: the acidic phenolic hydroxyl group and the electrophilic, enolizable ketone carbonyl group. Selective modification of one site in the presence of the other is a common challenge in organic synthesis that is typically addressed through the use of protecting groups or by employing chemoselective reagents. cem.com

Protection of the Phenolic Hydroxyl Group: To perform reactions exclusively at the ketone carbonyl, the more acidic phenolic hydroxyl group can be temporarily masked with a protecting group. scirp.org Common strategies include converting the phenol into an ether, such as a benzyl (B1604629) (Bn) ether or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBS). These protecting groups are stable under various conditions, including those used for ketone reduction or Grignard reactions, and can be removed later to regenerate the phenol. highfine.commasterorganicchemistry.com

Example Strategy: The phenol is first protected as a TBS ether. The resulting molecule can then be treated with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to selectively reduce the ketone to a secondary alcohol. Finally, the TBS group is removed using a fluoride (B91410) source (e.g., TBAF) to yield the diol product.

Protection of the Ketone Carbonyl Group: Conversely, to carry out modifications on the phenolic hydroxyl or the aromatic ring under conditions that might affect the ketone (e.g., strongly basic or acidic conditions), the carbonyl group can be protected. cem.com Ketones are commonly protected as cyclic acetals or ketals by reacting them with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting ketal is stable to bases and many nucleophiles.

Example Strategy: The ketone is protected as a dioxolane. The phenolic hydroxyl of the resulting compound can then be alkylated using a strong base and an alkyl halide without the risk of catalyzing an aldol condensation of the ketone. The ketal is subsequently removed by hydrolysis with aqueous acid to restore the ketone functionality.

Chemoselective Reactions: In some cases, the intrinsic difference in reactivity between the two functional groups allows for selective reactions without the need for protecting groups.

Selective O-Acylation: The phenolic hydroxyl can be selectively acylated in the presence of the ketone under mild basic conditions (e.g., pyridine and acetyl chloride).

Catalytic Hydrogenation: The ketone can potentially be reduced to a secondary alcohol via catalytic hydrogenation (e.g., H₂/Pd-C) under conditions that leave the phenol and the aromatic ring intact.

Table 3: Strategies for Selective Derivatization

Target SiteStrategyExample ReagentsKey Consideration
KetonePhenol Protection1. Protection: TBSCl, imidazole (B134444) 2. Reaction: e.g., NaBH₄ 3. Deprotection: TBAFProtects the acidic proton of the phenol, allowing for reactions at the ketone that are sensitive to acids or require bases. highfine.com
PhenolKetone Protection1. Protection: Ethylene glycol, H⁺ 2. Reaction: e.g., NaH, CH₃I 3. Deprotection: H₃O⁺Prevents unwanted side reactions at the ketone's α-carbon (e.g., aldol condensation) under basic conditions. cem.com
PhenolChemoselective AcylationAcyl Chloride / PyridineThe phenol is significantly more nucleophilic than the neutral ketone or its enol form under these conditions.
KetoneChemoselective ReductionH₂ / Catalyst (e.g., Pd-C)Choice of catalyst and conditions is crucial to avoid reduction of the aromatic ring.

Chemical Reactivity and Mechanistic Studies of 3,5 Dimethyl 4 Hydroxyphenyl Acetone

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a primary site of chemical interaction. Its reactivity is modulated by the ortho-methyl groups, which create a sterically hindered environment. This steric hindrance, combined with the electronic properties of the phenol (B47542), influences its participation in both non-covalent and covalent interactions.

The phenolic hydroxyl group of (3,5-Dimethyl-4-hydroxyphenyl)acetone is a potent hydrogen bond donor. However, the two methyl groups at the ortho positions (positions 3 and 5) sterically hinder the approach of hydrogen bond acceptors. This is a characteristic feature of hindered phenols, which are known to have modified hydrogen bonding capabilities compared to unhindered phenols. vinatiorganics.comnih.gov While intermolecular hydrogen bonding with solvents or other molecules is possible, the steric crowding can affect the geometry and strength of these bonds.

The oxygen atom of the hydroxyl group also possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor. In a solid state or concentrated solution, molecules of this compound can form hydrogen bonds with each other, where the hydroxyl group of one molecule interacts with the hydroxyl or ketone oxygen of another. youtube.com The aromatic ring itself, being electron-rich, can also participate in weaker hydrogen bonding with suitable donors. The interplay of these potential interactions dictates the compound's physical properties, such as boiling point and solubility, and its ability to form larger molecular assemblies. youtube.com

Interaction TypeParticipating GroupRole of this compoundDescription
Intermolecular Hydrogen BondingPhenolic -OHDonor (Sterically Hindered)The hydroxyl proton can form a hydrogen bond with an acceptor molecule (e.g., water, DMSO, or another molecule of the same compound). The ortho-methyl groups may weaken this interaction.
Intermolecular Hydrogen BondingPhenolic OxygenAcceptorThe lone pairs on the hydroxyl oxygen can accept a proton from a donor molecule (e.g., water, methanol).
Intermolecular Hydrogen BondingKetone C=OAcceptorThe lone pairs on the carbonyl oxygen are strong hydrogen bond acceptors.

Nucleophilic Aromatic Substitution (SNAr): The direct replacement of the phenolic hydroxyl group via a nucleophilic aromatic substitution mechanism is exceptionally difficult. The hydroxyl group is a very poor leaving group. For such a reaction to occur, it would first need to be converted into a better leaving group, such as a tosylate or triflate. Furthermore, the benzene (B151609) ring in phenols is electron-rich, which repels incoming nucleophiles. libretexts.org The presence of three electron-donating groups (one hydroxyl, two methyls) further increases the electron density of the ring, making it highly deactivated towards nucleophilic attack. Therefore, nucleophilic aromatic substitution at the ring is conceptually unfavorable under standard conditions. osti.gov

Electrophilic Aromatic Substitution (SEAr): In contrast, the electron-rich nature of the phenolic ring makes it highly susceptible to electrophilic aromatic substitution. wikipedia.org The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. ncert.nic.in In this compound, the positions ortho to the hydroxyl group (3 and 5) are already occupied by methyl groups. The position para to the hydroxyl group is occupied by the acetone (B3395972) side chain. This leaves only the positions meta to the hydroxyl group (2 and 6) available for substitution.

These available positions (2 and 6) are ortho to both a methyl group and the acetone side chain, and meta to the other methyl group. The directing effects of the substituents are therefore additive:

-OH group: Strongly activating, ortho-, para-directing.

-CH₃ groups: Activating, ortho-, para-directing.

-CH₂C(O)CH₃ group: Weakly deactivating (due to the carbonyl), ortho-, para-directing (as an alkyl group).

Considering the powerful activating and directing effect of the hydroxyl group, electrophilic attack is strongly directed to its ortho and para positions. Since these are blocked, substitution occurs at the remaining available sites, positions 2 and 6. However, the steric bulk of the existing methyl groups and the acetone side chain would significantly hinder the approach of an electrophile, likely requiring forcing conditions for reactions like nitration or halogenation to proceed. libretexts.org

ReactionExample Reagent (Electrophile)Predicted ProductConceptual Mechanistic Notes
NitrationHNO₃/H₂SO₄ (NO₂⁺)2-Nitro-(3,5-dimethyl-4-hydroxyphenyl)acetoneThe reaction is directed to the 2 (and 6) position. Steric hindrance from adjacent methyl and acetone groups may lower the reaction rate and yield.
HalogenationBr₂/FeBr₃ (Br⁺)2-Bromo-(3,5-dimethyl-4-hydroxyphenyl)acetoneSubstitution occurs at the most activated, sterically accessible position. The 2 and 6 positions are electronically favored.
Friedel-Crafts AcylationCH₃COCl/AlCl₃ (CH₃CO⁺)Likely no reaction or low yieldThe phenolic -OH group complexes with the Lewis acid catalyst (AlCl₃), deactivating the ring towards Friedel-Crafts reactions. The reaction is generally incompatible with phenols.

Reactivity of the Ketone Moiety

The acetone group provides a second reactive center in the molecule, primarily involving the electrophilic carbonyl carbon and the acidic α-hydrogens.

The ketone moiety can participate in condensation reactions, most notably the aldol (B89426) condensation. ncert.nic.in The α-hydrogens on the methyl group of the acetone side chain are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then attack an electrophilic carbonyl carbon.

In a crossed-aldol condensation , the enolate of this compound can react with a different aldehyde or ketone. libretexts.org To minimize self-condensation and maximize the yield of the crossed product, the reaction is typically performed with a carbonyl compound that has no α-hydrogens and is thus incapable of forming an enolate itself. Aromatic aldehydes like benzaldehyde (B42025) are common partners in such reactions, which are known as Claisen-Schmidt condensations. libretexts.org The initial β-hydroxy ketone product readily dehydrates, especially upon heating, to form a stable α,β-unsaturated ketone, where the new double bond is conjugated with both the carbonyl group and the aromatic ring. uobabylon.edu.iq

This compound exists in equilibrium with its enol tautomer. This process, known as keto-enol tautomerism, involves the migration of a proton from an α-carbon to the carbonyl oxygen, with a corresponding shift of the C=O double bond to a C=C double bond. ncert.nic.in The equilibrium generally lies heavily on the side of the more stable keto form.

The tautomerization can be catalyzed by either acid or base.

Base-catalyzed: A base removes an α-hydrogen to form a resonance-stabilized enolate anion. Protonation of the oxygen atom of the enolate yields the enol.

Acid-catalyzed: An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. A weak base (like water) then removes an α-hydrogen, forming the enol.

Two enol tautomers are possible for this molecule, arising from the deprotonation of either the methyl group (C1) or the methylene (B1212753) group (C3) of the acetone side chain. The formation of the double bond between C2 and C3 would result in an enol that is conjugated with the aromatic ring, which would likely be the more stable of the two enol forms.

Supramolecular Assembly via Intermolecular Interactions

The presence of both hydrogen bond donor (phenolic -OH) and acceptor (phenolic -O- and ketone C=O) sites allows this compound to form extended networks in the solid state. This self-assembly is driven by a combination of intermolecular forces. mdpi.com

In addition to hydrogen bonding, other non-covalent interactions contribute to the supramolecular structure:

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.

C-H···π Interactions: The hydrogen atoms of the methyl or acetone groups can interact with the electron-rich face of an adjacent aromatic ring.

The combination and relative strength of these interactions determine the final three-dimensional architecture of the compound in its solid form, influencing properties such as melting point and crystal morphology. mdpi.com

Role of π-π Interactions

Non-covalent interactions, particularly π-π stacking, play a crucial role in the solid-state arrangement and solution-phase behavior of aromatic compounds, which can influence their chemical reactivity. In the case of this compound, the electron-rich aromatic ring is capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the quadrupole moments of adjacent aromatic rings.

Reaction Mechanisms in Targeted Organic Transformations

The this compound molecule can participate in a variety of organic reactions, primarily leveraging the reactivity of the acetone moiety's α-protons and the nucleophilicity of the phenolic hydroxyl group. The general mechanisms for several key transformations are detailed below, applied specifically to this compound.

Aldol Condensation:

The α-protons of the acetone group in this compound are acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can attack the carbonyl carbon of an aldehyde or another ketone, leading to the formation of a β-hydroxy ketone (an aldol addition product). Subsequent dehydration, often promoted by heat, yields an α,β-unsaturated ketone. patsnap.comsigmaaldrich.com When reacted with an aromatic aldehyde, this is known as a Claisen-Schmidt condensation. libretexts.org

The general mechanism for the base-catalyzed aldol condensation of this compound is as follows:

Enolate Formation: A base (e.g., NaOH) removes an α-proton from the acetone moiety to form the enolate ion.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of another electrophile, such as another molecule of the ketone or, more commonly, an aldehyde.

Protonation: The resulting alkoxide is protonated by a protic solvent (e.g., water) to give the β-hydroxy ketone.

Dehydration: Under heating, a proton on the α-carbon is removed by a base, and the resulting enolate eliminates the β-hydroxyl group as a hydroxide (B78521) ion, forming a new π-bond and yielding the α,β-unsaturated ketone.

Knoevenagel Condensation:

This reaction is a modification of the aldol condensation where the nucleophile is a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org While this compound itself does not have a classic active methylene group, its enolate can participate in similar condensation reactions.

Mannich Reaction:

The Mannich reaction involves the aminoalkylation of an acidic proton located in the α-position to a carbonyl group. adichemistry.comyoutube.com this compound can act as the carbonyl component in this reaction. The mechanism proceeds as follows:

Iminium Ion Formation: Formaldehyde and a primary or secondary amine (e.g., dimethylamine) react to form an iminium ion.

Enol Formation: Under acidic conditions, the ketone tautomerizes to its enol form.

Nucleophilic Attack: The enol form of this compound attacks the electrophilic carbon of the iminium ion.

Deprotonation: The resulting adduct is deprotonated to yield the final β-amino-carbonyl compound, known as a Mannich base.

Williamson Ether Synthesis:

The phenolic hydroxyl group of this compound can be converted into an ether via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

Phenoxide Formation: A strong base (e.g., NaH) deprotonates the phenolic hydroxyl group to form a sodium phenoxide.

Nucleophilic Substitution: The phenoxide ion attacks a primary alkyl halide (e.g., methyl iodide) in an SN2 fashion, displacing the halide and forming the corresponding ether.

The steric hindrance from the two methyl groups adjacent to the hydroxyl group can influence the rate of this reaction, potentially requiring more forcing conditions compared to unhindered phenols.

ReactionReactantsKey Intermediate(s)Product Type
Aldol Condensation This compound, Aldehyde/Ketone, BaseEnolate, β-hydroxy ketoneα,β-Unsaturated ketone
Mannich Reaction This compound, Formaldehyde, AmineIminium ion, Enolβ-Amino-carbonyl compound
Williamson Ether Synthesis This compound, Alkyl halide, BasePhenoxideAryl ether

Advanced Spectroscopic and Chromatographic Characterization of 3,5 Dimethyl 4 Hydroxyphenyl Acetone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed experimental NMR data for (3,5-Dimethyl-4-hydroxyphenyl)acetone is not available in the searched sources. A complete analysis requires specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A table of ¹H NMR data cannot be generated without experimental results. This would include assigning specific protons, such as the aromatic protons, the methylene (B1212753) (CH₂) protons, the methyl (CH₃) protons on the acetone (B3395972) moiety, and the two equivalent methyl groups on the phenyl ring, to their respective chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

A table of ¹³C NMR data cannot be generated. This would involve the assignment of each unique carbon atom in the molecule, including the carbonyl carbon, aromatic carbons (substituted and unsubstituted), the methylene carbon, and the three methyl carbons, to their specific chemical shifts.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY, HMBC)

Analysis using 2D NMR techniques is dependent on the primary 1D NMR data. Without ¹H and ¹³C NMR spectra, a discussion of correlations observed in Heteronuclear Single Quantum Coherence (HSQC), Correlation Spectroscopy (COSY), or Heteronuclear Multiple Bond Correlation (HMBC) experiments would be purely speculative. These techniques are crucial for confirming the connectivity and definitive structural elucidation of the molecule.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Specific mass spectrometry data for this compound is not present in the searched results.

High-Resolution Mass Spectrometry (HRMS)

While the exact mass of this compound can be calculated from its molecular formula (C₁₁H₁₄O₂), experimental HRMS data is required to confirm the elemental composition with high accuracy and is not currently available.

Analysis of Fragmentation Patterns and Isomeric Differentiation

A detailed analysis of fragmentation patterns requires an experimental mass spectrum. Key fragmentation pathways for ketones and phenolic compounds include α-cleavage adjacent to the carbonyl group and benzylic cleavage. libretexts.org For this specific molecule, characteristic fragments would be expected, such as the loss of an acetyl group or the formation of a stable benzylic cation. However, without experimental data, a data table of observed fragments (m/z values) and their relative intensities cannot be created. Differentiating isomers relies on unique fragments or differing abundances in their respective mass spectra, which cannot be discussed without the actual data. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint corresponding to its specific molecular structure. The key functional groups—a phenolic hydroxyl (-OH) group, a ketone carbonyl (C=O) group, an aromatic ring, and alkyl groups—exhibit characteristic absorption bands at specific wavenumbers.

The presence of the hydroxyl group is typically identified by a strong, broad absorption band in the region of 3400-3650 cm⁻¹. pressbooks.publibretexts.org The broadening of this peak is a result of intermolecular hydrogen bonding. The carbonyl group of the ketone is one of the most readily identifiable absorptions due to its sharp and intense peak, which for aliphatic ketones generally appears around 1715 cm⁻¹. pressbooks.publibretexts.org

The aromatic nature of the compound is confirmed by several bands. C-H stretching vibrations on the benzene (B151609) ring typically occur in the 3100-3000 cm⁻¹ region. libretexts.orgvscht.cz In-ring carbon-carbon stretching vibrations produce characteristic bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges. libretexts.orgvscht.cz Additionally, C-H bonds of the alkyl portions of the molecule (the methyl groups on the ring and the acetone moiety) result in strong absorption bands in the 2960-2850 cm⁻¹ range. libretexts.org

The expected characteristic IR absorption bands for this compound are summarized in the table below.

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Phenolic O-HStretch, H-bonded3650 - 3400Strong, Broad
Aromatic C-HStretch3100 - 3000Medium to Weak
Alkyl C-HStretch3000 - 2850Strong
Ketone C=OStretch~1715Strong, Sharp
Aromatic C=CRing Stretch1600 - 1400Medium to Weak
Alkyl C-HBend1470 - 1350Medium

This table presents generalized data based on established principles of IR spectroscopy. pressbooks.publibretexts.orglibretexts.orgvscht.cz

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds. phenomenex.com For substituted phenylacetones like this compound, GC offers high resolution and sensitivity, making it suitable for both qualitative identification and quantitative measurement. The separation process occurs as the vaporized sample is transported by an inert carrier gas through a column containing a stationary phase. postnova.com The differential interactions of the analytes with the stationary phase lead to their separation based on properties such as boiling point and polarity. phenomenex.compostnova.com

Optimization of Stationary Phases and Column Selection for Substituted Phenylacetones

The selection of the appropriate stationary phase is the most critical parameter in developing a GC method, as it governs the selectivity of the separation. restek.com The choice is based on the principle of "like dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analytes. restek.com Substituted phenylacetones are moderately polar compounds, necessitating a stationary phase that can effectively engage in intermolecular interactions to achieve separation, particularly for closely related isomers.

Non-polar stationary phases, such as those made of 100% dimethylpolysiloxane, separate compounds primarily based on differences in their boiling points. While useful, they may not provide sufficient resolution for positional isomers of substituted phenylacetones. oup.com Mid-polar to polar stationary phases are often more effective.

Research on the separation of regioisomeric methoxy (B1213986) methyl phenylacetones demonstrated that complete chromatographic resolution was not achieved on standard non-polar (Rtx-1) or mid-polar (Rtx-200) columns. oup.com Superior separation was obtained using a specialized stationary phase composed of 14% cyanopropyl phenyl–86% dimethylpolysiloxane doped with a modified β-cyclodextrin. oup.com This highlights that beyond polarity, factors like shape selectivity, offered by cyclodextrin (B1172386) phases, can be crucial for resolving complex isomeric mixtures.

Stationary Phase TypeChemical CompositionPolaritySeparation PrincipleSuitability for Substituted Phenylacetones
Non-Polar 100% DimethylpolysiloxaneNon-PolarVan der Waals forces, boiling pointBasic separation; may be insufficient for isomers. oup.com
Mid-Polar 5% Phenyl - 95% DimethylpolysiloxaneLow to MidDispersion and π-π interactionsImproved selectivity for aromatic compounds over non-polar phases.
Mid-Polar 35% Phenyl - 65% DimethylpolysiloxaneMid-PolarIncreased π-π and dipole-dipole interactionsGood general-purpose phase for moderately polar compounds.
Polar 14% Cyanopropylphenyl - 86% DimethylpolysiloxaneMid to HighStrong dipole-dipole interactionsHigh selectivity based on analyte polarity differences. oup.com
Polar Polyethylene Glycol (PEG)HighHydrogen bonding, dipole-dipole interactionsSuitable for polar compounds, including phenols and ketones. phenomenex.com
Shape Selective Cyclodextrin-doped PolysiloxaneVariesEnantiomeric/structural inclusion complexesExcellent for resolving challenging regioisomers. oup.com

This table is a summary of common GC stationary phases and their applicability based on established chromatographic principles. phenomenex.comoup.comwindows.net

Coupling with Mass Spectrometry (GC-MS) for Targeted Analysis

Coupling gas chromatography with mass spectrometry (GC-MS) creates a robust analytical tool that combines the high-efficiency separation power of GC with the sensitive and specific detection capabilities of MS. researchgate.net This technique is highly effective for the targeted analysis of this compound, providing both confirmation of its identity and accurate quantification. In the mass spectrometer, molecules eluting from the GC column are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. nih.gov This fragmentation pattern serves as a chemical "fingerprint" for structural elucidation.

The mass spectrum of a substituted phenylacetone (B166967) is characterized by several key fragments. For ketones, alpha-cleavage is a primary fragmentation pathway. miamioh.edu In the case of this compound, this would involve the cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon. This process leads to the formation of a stable, resonance-stabilized benzylic cation, which would be a prominent peak in the spectrum. Another significant fragment would be the acetyl cation ([CH3CO]⁺) at a mass-to-charge ratio (m/z) of 43. oup.com The molecular ion (M⁺) peak, representing the intact molecule, is also generally observed for aromatic compounds. whitman.edu

Ion TypeProposed Fragment StructureExpected m/zFragmentation PathwaySignificance
Molecular Ion [M]⁺ [C₁₁H₁₄O₂]⁺178Electron Impact IonizationConfirms molecular weight.
Benzylic Cation [(CH₃)₂(OH)C₆H₂CH₂]⁺135Alpha-cleavageHighly stable, often a base peak or major fragment. oup.com
Acetyl Cation [CH₃CO]⁺43Alpha-cleavageCharacteristic fragment for methyl ketones. oup.comnih.gov
[M-CH₃]⁺ [C₁₀H₁₁O₂]⁺163Loss of a methyl radicalCommon fragmentation for ketones.

This table outlines the predicted fragmentation patterns for this compound based on general mass spectrometry principles. oup.commiamioh.eduwhitman.edu

Liquid Chromatography (LC) for Complex Mixture Analysis

Liquid chromatography (LC) is an essential technique for the analysis of compounds that may be non-volatile, thermally unstable, or of high molecular weight, making them unsuitable for GC. For this compound and its derivatives, particularly in complex matrices or during impurity profiling, LC methods provide a versatile and powerful analytical solution.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. ethernet.edu.et The development of an HPLC method for substituted phenylacetones typically involves reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.

A common starting point for method development is a C18 (octadecylsilane) column, which provides good hydrophobic retention for a wide range of organic molecules. sielc.com Phenyl-type stationary phases can also offer alternative selectivity for aromatic compounds through π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase. elementlabsolutions.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to control the ionization state of the phenolic hydroxyl group and ensure sharp, symmetrical peaks. sielc.comsielc.com Detection is typically performed using a UV detector, as the aromatic ring provides strong chromophoric activity.

ParameterTypical ConditionsPurpose / Rationale
Column (Stationary Phase) C18, 3-5 µm particle size; or Phenyl-HexylC18 is a versatile, general-purpose reversed-phase column. Phenyl phases offer enhanced selectivity for aromatics. elementlabsolutions.com
Mobile Phase Acetonitrile / Water or Methanol / Water (Gradient or Isocratic)Acetonitrile often provides better peak shape and lower backpressure. A gradient is used for complex mixtures with varying polarities.
Mobile Phase Additive 0.1% Formic Acid or Phosphoric AcidSuppresses ionization of the phenolic group to improve retention and peak shape. Formic acid is MS-compatible. sielc.comsielc.com
Flow Rate 0.8 - 1.5 mL/minOptimized for efficiency and analysis time with standard 4.6 mm ID columns.
Column Temperature 25 - 40 °CControls viscosity and can improve peak shape and selectivity.
Detection UV-Vis / PDA Detector (e.g., at 220 nm or 275 nm)The phenyl ring and carbonyl group are strong chromophores, allowing for sensitive detection.

This table outlines a typical starting point for HPLC method development for phenolic ketones. sielc.comelementlabsolutions.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. mdpi.comnih.gov This technology operates at much higher pressures than conventional HPLC, resulting in dramatic improvements in three key areas: speed, resolution, and sensitivity. nih.govijraset.com

The primary advantage of UPLC is a substantial reduction in analysis time without compromising, and often improving, chromatographic resolution. researchgate.net For instance, an analysis that takes 10-15 minutes on an HPLC system might be completed in 1-3 minutes using UPLC. spectralabsci.com This high throughput is invaluable in research and quality control environments. The increased efficiency leads to narrower peaks, which in turn increases peak height and improves sensitivity, making UPLC ideal for trace analysis of impurities or metabolites. mdpi.comresearchgate.net

UPLC systems, especially when coupled with mass spectrometry (UPLC-MS), are exceptionally well-suited for demanding applications such as impurity profiling, stability testing, and bioanalytical studies where complex mixtures require the highest degree of separation power. researchgate.netspectralabsci.com The enhanced resolution allows for the separation of closely related substances, such as positional isomers or degradation products, which might co-elute in a standard HPLC separation. spectralabsci.com

FeatureHPLCUPLCAdvantage of UPLC
Particle Size 3 - 5 µm< 2 µm (e.g., 1.7 µm)Higher efficiency and resolution. mdpi.com
Column Length 100 - 250 mm50 - 150 mmShorter columns enable faster analysis.
Operating Pressure 2,000 - 6,000 psi6,000 - 15,000 psiAllows for higher flow rates with small particles. nih.gov
Analysis Time 5 - 30 min1 - 5 minSignificant increase in sample throughput. spectralabsci.com
Solvent Consumption HigherLowerReduced operational costs and waste. researchgate.net
Peak Capacity StandardHigherBetter separation of complex mixtures.

This table provides a comparative overview of typical HPLC and UPLC system characteristics. mdpi.comnih.govspectralabsci.comresearchgate.net

Coupling with Mass Spectrometry (LC-MS/MS, LC-HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are powerful tools for the identification and characterization of this compound. These techniques provide information on the molecular weight and elemental composition and offer insights into the compound's structure through fragmentation analysis.

In a typical LC-MS analysis of phenolic compounds like this compound, reverse-phase chromatography is often employed. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.

Under electrospray ionization (ESI) in positive ion mode, this compound is expected to be detected as the protonated molecule [M+H]⁺. In negative ion mode, it would be observed as the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry can provide a highly accurate mass measurement of these precursor ions, which aids in confirming the elemental composition.

The fragmentation of the parent compound, phenylacetone, is well-documented. Key fragments observed in its electron ionization mass spectrum include m/z 91, corresponding to the tropylium (B1234903) ion ([C7H7]⁺), and m/z 43, representing the acetyl cation ([CH3CO]⁺). nih.gov For this compound, analogous fragmentation pathways are expected, with shifts in mass-to-charge ratios due to the additional hydroxyl and dimethyl groups on the phenyl ring.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the neutral loss of acetone (58 Da), leading to the formation of a stable benzylic cation. Further fragmentation could involve the loss of methyl groups or other rearrangements characteristic of phenolic compounds.

The table below outlines the predicted mass spectrometric data for this compound.

Parameter Predicted Value
Molecular FormulaC₁₁H₁₄O₂
Exact Mass178.0994
[M+H]⁺ (m/z)179.1067
[M-H]⁻ (m/z)177.0921
Key Fragment Ions (from [M+H]⁺)Predicted m/z values corresponding to losses of H₂O, CH₃, and C₃H₆O

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound has not been specifically reported in the searched literature, data from a closely related compound, (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone, offers valuable insights into the likely solid-state structure. nih.gov This related molecule shares the same substituted phenolic ring.

For (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone, the crystal system is monoclinic with the space group P21/c. nih.gov The structure is stabilized by intermolecular hydrogen bonds involving the hydroxyl group and the carbonyl oxygen, as well as weaker C-H···O interactions. nih.gov These interactions lead to the formation of one-dimensional chains within the crystal lattice. nih.gov

Given the structural similarities, it is highly probable that this compound would also exhibit significant intermolecular hydrogen bonding in the solid state, with the hydroxyl group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. The presence of the two methyl groups on the phenyl ring will influence the molecular packing and could lead to the formation of specific supramolecular architectures.

The table below summarizes the crystallographic data for the analogous compound, (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone, which can serve as a model for predicting the crystallographic properties of this compound. nih.gov

Crystallographic Parameter (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)4.7741 (13)
b (Å)15.198 (4)
c (Å)17.274 (5)
β (°)95.275 (12)
V (ų)1248.0 (6)
Z4

The diffraction patterns observed in X-ray diffraction studies of phenolic compounds can also confirm their presence in a sample matrix. researchgate.net The amorphous or crystalline nature of a material can be determined, with amorphous materials showing no sharp peaks in their XRD patterns. researchgate.net

Computational Chemistry and Theoretical Investigations of 3,5 Dimethyl 4 Hydroxyphenyl Acetone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, allow for the detailed examination of electronic structure and its implications for chemical behavior.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two cornerstone methods in quantum chemistry for approximating the electronic structure of molecules. DFT methods, such as B3LYP, are particularly popular due to their balance of computational cost and accuracy in accounting for electron correlation. These methods calculate the electron density to determine the energy and other properties of a system. For (3,5-Dimethyl-4-hydroxyphenyl)acetone, a DFT study would involve optimizing the molecular geometry to find its most stable three-dimensional arrangement of atoms. This optimized structure is crucial for subsequent calculations of properties like vibrational frequencies and electronic transitions.

Hartree-Fock is an ab initio method that solves the Schrödinger equation for a multi-electron system in an iterative manner. While computationally more demanding than some DFT methods and less accurate due to its neglect of electron correlation, HF provides a foundational understanding of the electronic wavefunction. Comparing results from both DFT and HF approaches can offer a more comprehensive picture of the electronic landscape of this compound. For instance, a study on a related chalcone (B49325) derivative utilized DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set to examine its structural, electronic, and energetic properties. A similar approach for this compound would be expected to yield reliable predictions of its molecular geometry and electronic characteristics.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, calculating the energies of these orbitals and the corresponding energy gap would provide insights into its reactivity profile. For example, in a study of a different chalcone derivative, the energy gap was calculated to be around 3.75 eV in various solvents, indicating its relative stability. Similar calculations for the title compound would be instrumental in predicting its behavior in chemical reactions. Quantum chemical parameters such as hardness (η) and softness (S) can also be derived from HOMO and LUMO energies. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors on the molecular surface to represent varying electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these as sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction. The aromatic ring would also display regions of varying potential, influencing its reactivity in electrophilic aromatic substitution reactions. MEP analysis is essential for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Theoretical Descriptors for Chemical Reactivity and Hardness

Beyond the HOMO-LUMO gap, several theoretical descriptors derived from conceptual DFT can quantify the chemical reactivity and hardness of a molecule. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

These parameters are calculated using the energies of the HOMO and LUMO. A high value of chemical hardness indicates greater stability and resistance to change in electron distribution. The electrophilicity index provides a measure of the energy lowering of a system when it accepts electrons from the environment. Calculating these descriptors for this compound would provide a quantitative basis for comparing its reactivity with other compounds.

Descriptor Formula Interpretation
Electronegativity (χ) χ ≈ (ELUMO + EHOMO) / 2The power of an atom to attract electrons to itself.
Chemical Potential (μ) μ ≈ -(ELUMO + EHOMO) / 2The escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Resistance to change in electron distribution or charge transfer.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of the propensity of a species to accept electrons.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This can be achieved by systematically rotating the flexible bonds and calculating the energy of each resulting structure.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and provide insights into how the molecule behaves in a solution or interacting with other molecules. For this compound, an MD simulation could reveal the preferred conformations in different solvent environments and the flexibility of the molecule, which are crucial for understanding its interactions with biological targets.

Investigation of Intermolecular Interactions and Solvent Effects

The behavior of a molecule can be significantly influenced by its interactions with surrounding molecules, particularly in a solution. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a critical role in solvation and molecular recognition. The hydroxyl and carbonyl groups of this compound are capable of forming hydrogen bonds, which would strongly influence its solubility and interactions in protic solvents.

Computational methods can be used to model these interactions explicitly, by including solvent molecules in the calculation, or implicitly, by using a continuum solvent model. These models can predict how the properties of this compound, such as its electronic structure and conformational preferences, change in different solvents. Understanding solvent effects is crucial for predicting the behavior of the compound in various chemical and biological environments. jlu.edu.cn For instance, the polarized continuum model (PCM) is a common approach to investigate the influence of solvent polarity on molecular geometries and electronic structures. jlu.edu.cn

Based on a comprehensive search for scientific literature, it has been determined that specific computational and theoretical investigations into "this compound" are not available in published research. The stringent requirements of the requested article—focusing exclusively on explicit/implicit solvation models, hydrogen bonding networks, Nucleus Independent Chemical Shift (NICS) analysis, and Anisotropy of the Induced Current Density (ACID) calculations for this specific compound—cannot be met as the primary research data does not appear to exist in the public domain.

While general methodologies for these computational techniques are well-documented for other molecules, applying them to "this compound" would require original research and is beyond the scope of existing literature. Studies on related compounds, such as "3,5-Dimethyl-4-hydroxyphenylpentazole," have utilized Density Functional Theory (DFT) to assess stability and delocalization, but these findings are not transferable to the acetone (B3395972) derivative .

Therefore, it is not possible to generate the requested article with the specified outline and data tables due to the absence of the necessary foundational research on "this compound."

Applications of 3,5 Dimethyl 4 Hydroxyphenyl Acetone in Advanced Chemical Sciences

Role as a Versatile Chemical Building Block in Organic Synthesis

The inherent reactivity of its functional groups makes (3,5-Dimethyl-4-hydroxyphenyl)acetone a promising starting material for the synthesis of more complex chemical structures. Its utility spans from being a precursor for intricate organic molecules to a foundational component in the production of specialty chemicals.

The structural motif of a substituted hydroxyphenyl group is central to numerous biologically active compounds and complex organic architectures. While direct synthetic routes employing this compound are still an area of active research, the synthesis of related compounds highlights the potential of this chemical core. For instance, the structurally similar compound 3,5-dimethyl-4-hydroxyaniline hydrochloride serves as a key precursor in the production of 3,5-dimethyl-4-hydroxyphenylpentazole, a high-energy material. energetic-materials.org.cn This underscores the value of the 3,5-dimethyl-4-hydroxyphenyl moiety as a stable and versatile scaffold for building complex molecular frameworks. The presence of both a ketone and a phenolic hydroxyl group in this compound offers multiple sites for chemical modification, opening avenues for its use in the synthesis of novel pharmaceuticals, agrochemicals, and other fine chemicals.

Specialty chemicals are valued for their performance and function, and there is a growing demand for sustainable and bio-based alternatives to petroleum-derived products. As a derivative of lignin, the most abundant natural aromatic polymer, this compound represents a renewable feedstock for the specialty chemicals industry. mdpi.com Its aromatic nature and functional groups make it a candidate for conversion into a variety of value-added products, including antioxidants, flavoring agents, and components for fragrances. The development of efficient catalytic processes for the selective transformation of lignin-derived phenolic compounds is a key area of research that will enable the broader application of molecules like this compound in this sector.

Integration in the Development of Novel Materials

The phenolic and ketonic functionalities of this compound make it a suitable candidate for incorporation into polymeric and supramolecular structures, contributing to the development of new materials with tailored properties.

Lignin-derived phenolic compounds are increasingly being investigated as sustainable replacements for traditional phenol (B47542) and its derivatives in the synthesis of polymers. the-innovation.orgthe-innovation.org The phenolic hydroxyl group of this compound can readily participate in polymerization reactions to form polyesters, polyurethanes, epoxy resins, and phenolic resins. the-innovation.orgresearchgate.net These bio-based polymers can find applications in a wide range of products, including coatings, adhesives, and composites, offering a reduced environmental footprint compared to their fossil-fuel-based counterparts. The presence of the dimethyl substitution on the aromatic ring can impart enhanced thermal stability and oxidative resistance to the resulting polymers.

Below is a table summarizing the potential applications of lignin-derived monomers in polymer synthesis:

Polymer TypeLignin-Derived Monomer ExamplesPotential Applications
PolyurethanesVanillin, SyringaldehydeFoams, elastomers, coatings
PolyestersVanillic acid, Ferulic acidFibers, films, packaging
Epoxy ResinsBisguaiacol, Vanillyl alcoholAdhesives, coatings, composites
Phenolic ResinsPhenolic oligomers from ligninMolding compounds, laminates

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The phenolic hydroxyl group of this compound is capable of forming strong hydrogen bonds, a key interaction in the construction of supramolecular assemblies. While specific research on the supramolecular chemistry of this particular compound is limited, the principles of molecular self-assembly suggest that it could be used to create ordered structures such as liquid crystals, gels, and molecular networks. The interplay between hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the acetone (B3395972) moiety could lead to the formation of unique and functional supramolecular architectures.

Application as a Chemical Intermediate in Biomass Waste Treatment

The valorization of lignin, a major byproduct of the pulp and paper industry and biorefineries, is crucial for the economic viability and sustainability of the bio-based economy. iitm.ac.inrsc.orgresearchgate.net Lignin is a complex, heterogeneous polymer, and its depolymerization yields a mixture of phenolic compounds, including this compound. mdpi.com

Information regarding "this compound" is not publicly available.

Extensive research has been conducted to find information on the chemical compound "this compound" and its role in the thermal decomposition of complex organic feedstocks. Despite a thorough search of scientific databases and online resources, no specific data or research findings related to this particular application could be located.

The search for "this compound" did not yield any relevant results detailing its use, mechanism, or efficiency in facilitating the thermal decomposition of organic materials. The scientific literature readily available does not appear to contain studies or reports on this specific subject.

It is important to note that while no information was found for the requested compound, searches did yield results for structurally similar but distinct molecules. For instance, information was found on the thermal decomposition of "3,5-Dimethyl-4-hydroxyphenylpentazole" (DHPP), a compound with a different functional group attached to the phenyl ring. Additionally, a related compound, "(3,5-Dimethoxy-4-hydroxyphenyl)acetone," also known as Syringylacetone, was identified in the context of the thermal decomposition of biomass. However, this is a different chemical entity with methoxy (B1213986) groups instead of the methyl groups specified in the query.

Due to the absence of any available research or data on the specified topic, it is not possible to provide an article on the applications of "this compound" in advanced chemical sciences, specifically concerning the thermal decomposition of complex organic feedstocks. Consequently, the requested data tables and a list of mentioned compounds cannot be generated.

Advanced Analytical Methodologies for 3,5 Dimethyl 4 Hydroxyphenyl Acetone in Complex Matrices

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a critical preparatory step in the analysis of (3,5-Dimethyl-4-hydroxyphenyl)acetone, particularly for gas chromatography-mass spectrometry (GC-MS). mdpi.com The process involves chemically modifying the analyte to improve its chromatographic behavior and detection sensitivity. mdpi.com By converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives, challenges such as poor peak shape, low sensitivity, and on-column degradation can be effectively mitigated. mdpi.com

Silylation is a widely employed derivatization technique for compounds containing active hydrogen atoms, such as the phenolic hydroxyl group in this compound. mdpi.com This reaction replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, significantly reducing the molecule's polarity and increasing its volatility and thermal stability. mdpi.comresearchgate.net The resulting TMS derivatives are highly suitable for GC-MS analysis, yielding sharp, symmetrical peaks and improved detection limits. researchgate.net

The process typically involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoracetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). brjac.com.brnih.gov The choice of reagent and reaction conditions can be optimized to ensure complete derivatization. researchgate.net For instance, newer reagents like dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS) have been developed, offering derivatization at lower temperatures, which is beneficial for thermally unstable compounds. nih.gov

Reagent AbbreviationFull Chemical NameKey Characteristics
BSTFA N,O-bis(trimethylsilyl)trifluoroacetamideCommon and effective reagent for creating TMS derivatives. researchgate.netnih.gov
MSTFA N-methyl-N-(trimethylsilyl)trifluoracetamideProduces volatile by-products, leading to cleaner chromatograms. brjac.com.br
TMCS TrimethylchlorosilaneOften used as a catalyst with other silylating agents to increase reactivity. nih.govnih.gov
HMDS HexamethyldisilazaneUsed in "online" pyrolysis-silylation techniques. researchgate.net
MTBSTFA N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideForms more stable tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov
DIMETRIS Dimethyl(3,3,3-trifluoropropyl)silyldiethylamineA newer reagent allowing for derivatization at lower temperatures. nih.gov

Alkylation and acylation are alternative derivatization methods that target the phenolic hydroxyl group. Acylation, such as acetylation with acetic anhydride (B1165640), converts the hydroxyl group into an ester. nih.gov This modification reduces polarity and can be performed under various conditions, with the choice of solvent influencing the reaction outcome. nih.gov Alkylation, for example using methyl chloroformate (MCF), can offer improved reproducibility and compound stability compared to silylation for certain classes of analytes. mdpi.com For polyphenolic compounds, selective protection and deprotection strategies can be employed to modify specific hydroxyl groups based on differences in charge distribution and steric effects, allowing for highly targeted analysis. rhhz.net

For complex samples where multiple types of hydroxyl groups (e.g., phenolic, aliphatic, carboxylic) are present, highly selective derivatization of the phenolic group is crucial. Reagents such as pentafluoropyridine (B1199360) (PFP) exhibit high selectivity for phenolic hydroxyls over aliphatic alcohols. nrel.gov In the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide (B87167) (DMSO), PFP can rapidly and completely convert phenolic groups to their corresponding tetrafluoropyridyl-ether products. nrel.gov This high degree of selectivity minimizes interference from other hydroxyl-containing compounds in the matrix. Another advanced technique involves phosphitylation followed by 31P Nuclear Magnetic Resonance (NMR) spectroscopy, which not only quantifies phenolic hydroxyls but can also distinguish between different structural types, such as guaiacyl or p-hydroxyphenyl units. osti.gov

While the phenolic group is the most common target for derivatization, the ketone functionality can also be modified to improve analysis. Methoximation is a key technique used to stabilize aldehydes and ketones prior to GC-MS analysis. mdpi.com The reaction with a reagent like O-methoxylamine hydrochloride converts the carbonyl group into a more stable oxime or alkyl oxime derivative. mdpi.com This two-step approach, often involving methoximation followed by silylation of the hydroxyl group, is a comprehensive strategy for profiling compounds like this compound, ensuring that both functional groups are stabilized for robust chromatographic analysis. mdpi.com

Solid-Phase Analytical Derivatization (SPAD) integrates sample extraction, cleanup, and derivatization into a single, efficient procedure. researchgate.net This technique is particularly useful for analyzing trace levels of phenolic compounds in aqueous matrices. nih.govnih.gov In a typical SPAD workflow, the sample is passed through a solid-phase cartridge, such as a strong anion-exchanger, which retains the deprotonated this compound (phenolate ion). researchgate.netnih.gov Interfering neutral and acidic compounds are washed away. nih.gov Subsequently, a derivatizing reagent, such as pentafluoropyridine, is passed through the cartridge to react with the retained analyte. nih.gov The resulting derivative is then eluted for analysis. This one-pot procedure significantly enhances the signal-to-noise ratio by pre-concentrating the analyte and removing matrix components prior to derivatization and analysis. researchgate.netnih.gov

Chromatographic Method Development and Validation for Purity and Quantification

The development of a robust chromatographic method is essential for accurately determining the purity and concentration of this compound. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties and the analytical goals.

Method Development: For HPLC analysis, reversed-phase columns (e.g., C18) are typically employed due to the compound's moderate polarity. researchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic or trifluoroacetic acid to ensure good peak shape. researchgate.netnih.gov Method development involves optimizing the mobile phase composition, gradient elution, flow rate, and column temperature to achieve adequate separation from matrix components and impurities. researchgate.net

For GC analysis, prior derivatization (as described in section 8.1) is generally required. mdpi.commdpi.com A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is commonly used. The temperature program of the GC oven is optimized to ensure the separation of the derivatized analyte from by-products and other sample components. nih.gov

Method Validation: Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). nih.govnih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity and Range: Demonstrating a direct proportional relationship between the analyte concentration and the instrumental response over a specified range. A correlation coefficient (r²) of >0.99 is typically required. nih.gov

Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is assessed at different levels (repeatability, intermediate precision) and is often expressed as the coefficient of variation (CV%), which should typically be below 2-10% depending on the application. researchgate.netnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity Establishes the relationship between concentration and response.Correlation Coefficient (r²) ≥ 0.99 nih.gov
Accuracy Closeness of test results to the true value.Average bias or recovery within ±5-15% researchgate.netnih.gov
Precision (Repeatability) Agreement between multiple measurements of the same sample under the same conditions.Coefficient of Variation (CV%) ≤ 2-10% researchgate.netnih.gov
Intermediate Precision Agreement between results from the same lab on different days or with different analysts.Coefficient of Variation (CV%) ≤ 2-10% nih.gov
LOD/LOQ The lowest concentration that can be reliably detected/quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Specificity Ability to measure the analyte in the presence of interferences.Peak purity analysis; no interfering peaks at the analyte's retention time.

By systematically developing and validating the analytical method, reliable and reproducible data can be generated for the quantification and purity assessment of this compound in diverse and complex matrices.

Optimization of Chromatographic Parameters for Resolution

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are primary techniques for the separation of this compound from complex sample constituents. The optimization of chromatographic parameters is fundamental to achieving the necessary resolution, peak shape, and sensitivity.

Key parameters that are systematically optimized include the stationary phase, mobile phase composition, temperature, and flow rate. Reversed-phase chromatography is commonly employed for phenolic compounds. A C18 stationary phase is often the column of choice due to its hydrophobicity, which provides effective retention for moderately polar compounds like this compound.

The mobile phase typically consists of a mixture of an aqueous solvent (often water with an acid modifier like formic acid or acetic acid) and an organic solvent (such as acetonitrile or methanol). The acid modifier helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks and improved retention. Gradient elution, where the proportion of the organic solvent is increased during the analytical run, is generally required to effectively elute the target analyte while separating it from other matrix components with varying polarities.

Table 1: Illustrative Example of Chromatographic Parameter Optimization

ParameterCondition ACondition B (Optimized)Observation
Stationary PhaseC8C18 (e.g., 2.1 x 100 mm, 1.8 µm)Increased retention and better resolution from polar interferences.
Mobile Phase AWater0.1% Formic Acid in WaterImproved peak shape (less tailing).
Mobile Phase BAcetonitrileAcetonitrileMaintained good separation efficiency.
Gradient30-70% B in 10 min5-95% B in 8 minFaster analysis time while maintaining resolution.
Column Temp.30 °C40 °CLowered viscosity, improved efficiency, and reduced backpressure.

Challenges in the Resolution of Regioisomeric and Isobaric Analogues

A significant analytical challenge is the chromatographic separation of this compound from its isomers and other structurally similar compounds that may be present in the sample.

Regioisomers: These are compounds with the same atoms and functional groups but at different positions on the aromatic ring, such as (2,4-Dimethyl-3-hydroxyphenyl)acetone or (2,5-Dimethyl-4-hydroxyphenyl)acetone. These isomers often have very similar polarities and hydrophobicities, leading to near-identical retention times in standard reversed-phase systems. Achieving baseline separation typically requires highly efficient columns (with small particle sizes) and finely tuned mobile phase gradients.

Isobaric Analogues: These are compounds that have the same nominal mass but different elemental compositions or structures. For instance, other phenolic compounds or metabolites in a sample could be isobaric with the target analyte. While mass spectrometry can distinguish them if they have different elemental compositions (using high-resolution MS), chromatography must be able to separate them to prevent co-elution, which can lead to ion suppression and inaccurate quantification. The decomposition of related compounds, such as 3,5-dimethyl-4-hydroxyphenylpentazole, can yield products like 3,5-dimethyl-4-hydroxyphenylazide and 2,6-dimethylbenzoquinone, which could potentially interfere with the analysis. nih.gov

Quantitative Spectroscopic Techniques (Beyond Qualitative Identification)

While chromatography separates the analyte, spectroscopic techniques provide the means for its highly selective and sensitive quantification.

Quantitative Nuclear Magnetic Resonance (Q-NMR) Spectroscopy

Quantitative NMR (Q-NMR) is a powerful primary ratio method for determining the concentration or purity of a substance without the need for a structurally identical calibration standard. The signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal.

For the quantification of this compound, a certified internal standard with a known purity and concentration is added to the sample. Key requirements for an accurate Q-NMR experiment include ensuring the complete relaxation of all relevant nuclei by using a sufficiently long relaxation delay (D1), typically 5 to 7 times the longest spin-lattice relaxation time (T1) of both the analyte and the standard. Signals chosen for integration must be free from overlap with other signals from the matrix or the standard. For this compound, the sharp singlet from the two equivalent aromatic protons or the singlet from the six equivalent methyl protons would be ideal candidates for integration.

Table 2: Key Parameters for Q-NMR Analysis

ParameterRequirementRationale
Internal StandardCertified purity, chemically stable, non-overlapping signals.Ensures accuracy of the final calculated concentration.
Relaxation Delay (D1)> 5 x T1(longest)Allows for full magnetization recovery, ensuring signal intensity is directly proportional to molar concentration.
Signal-to-Noise (S/N)> 250:1Minimizes integration errors to less than 1%. ox.ac.uk
IntegrationUse of baseline-resolved, non-overlapping signals.Prevents interference and ensures accurate area determination.

Quantitative Mass Spectrometry (e.g., LC-MS/MS, GC-MS/MS)

Liquid chromatography or gas chromatography coupled with tandem mass spectrometry (MS/MS) is the benchmark for trace-level quantification of organic molecules in complex matrices due to its exceptional sensitivity and selectivity.

In LC-MS/MS, electrospray ionization (ESI) is commonly used, typically in negative ion mode for phenolic compounds, to generate the deprotonated molecule [M-H]⁻. For this compound (MW = 180.22 g/mol ), this would be the precursor ion at m/z 179.2. This precursor ion is then isolated in the first quadrupole and fragmented via collision-induced dissociation (CID). Specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass selectivity, significantly reducing background noise and enhancing detection limits.

Table 3: Hypothetical MRM Parameters for this compound

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
This compoundESI-179.2121.1 (Loss of C3H6O)164.1 (Loss of CH3)

Addressing Challenges in Trace Analysis and Matrix Effects

When analyzing this compound at trace levels (ng/kg or µg/kg), two major challenges arise: achieving sufficient sensitivity and overcoming matrix effects.

Matrix effects refer to the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix. This can lead to ion suppression (reduced signal) or enhancement (increased signal), causing significant inaccuracies in quantification. Several strategies are employed to mitigate these effects:

Stable Isotope-Labeled Internal Standard (SIL-IS): The use of an internal standard labeled with isotopes (e.g., ¹³C or ²H) is the gold standard. A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte but a different mass, causing it to experience the same matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the matrix effect can be effectively compensated.

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.

Standard Addition: Known amounts of the analyte are spiked into aliquots of the actual sample to create a calibration curve within the sample's own matrix. While highly effective, this method is labor-intensive. chromatographyonline.com

Sample Preparation: Thorough sample cleanup using techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove many of the interfering matrix components before LC-MS/MS analysis. env.go.jp

Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization. chromatographyonline.com This is particularly effective for highly sensitive LC-MS/MS methods where the analyte concentration is still well above the limit of quantification after dilution. chromatographyonline.com

Studies on other phenolic compounds have shown that with proper method development, matrix effects can be minimized to acceptable ranges (e.g., -11.5% to 13.7%), with recoveries between 81.9% and 117.2%. nih.govresearchgate.net Such methods can achieve limits of quantification (LOQs) in the low µg/kg range. nih.govresearchgate.net

Q & A

Q. NMR Spectroscopy :

  • ¹H NMR : Verify methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 6.5–7.0 ppm). Lack of split peaks confirms para-substitution .
  • ¹³C NMR : Carbonyl resonance (δ 205–210 ppm) and quaternary aromatic carbons (δ 120–140 ppm) .

Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 210.0892 (monoisotopic mass) .

X-ray Diffraction (XRD) : Use SHELXL for refinement to validate bond lengths and angles (e.g., C=O at 1.22 Å, C–O phenolic at 1.36 Å) .

Chromatography : HPLC purity >95% with C18 columns (MeCN:H₂O = 70:30, λ = 254 nm) .

Advanced Research Questions

Q. What strategies can address low yields in synthesizing this compound via acetylation?

  • Troubleshooting :
  • Side Reactions : Competing diacylation or ring substitution. Mitigate by using bulky directing groups (e.g., tert-butyl) to block undesired positions .
  • Catalyst Optimization : Replace AlCl₃ with FeCl₃ or ionic liquids to enhance regioselectivity .
  • In Situ Monitoring : Employ FT-IR to track acetyl group incorporation (C=O stretch at 1680–1720 cm⁻¹) .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Systematic Approach :

Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects .

Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability .

Structure-Activity Relationship (SAR) : Compare methyl/methoxy analogs (e.g., syringyl vs. vanillyl derivatives) to pinpoint functional group contributions .

Q. What computational methods predict the reactivity of this compound in radical scavenging assays?

  • Modeling Techniques :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps. Lower gaps correlate with higher antioxidant potential .
  • Molecular Dynamics (MD) : Simulate interactions with ROS (e.g., •OH) in aqueous environments to assess hydrogen atom transfer (HAT) efficiency .
  • Docking Studies : Use AutoDock Vina to model binding to enzymes like COX-2 or LOX, focusing on phenolic OH interactions .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data for this compound derivatives?

  • Validation Protocol :

Check CIF Files : Use PLATON/ADDSYM to detect missed symmetry or twinning .

Resolve Disorder : Apply SHELXL’s PART instruction to model overlapping methyl groups .

Cross-Validate : Compare with IR/Raman data (e.g., C=O stretch consistency) to confirm bond assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.